
1-Aminopropan-1-ol--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopropan-1-ol–hydrogen bromide (1/1) is an organic compound that consists of a 1-aminopropan-1-ol molecule combined with hydrogen bromide in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).
Industrial Production Methods
On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Aminopropan-1-ol–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.
Comparación Con Compuestos Similares
1-Aminopropan-1-ol–hydrogen bromide (1/1) can be compared with similar compounds such as:
2-Aminopropan-1-ol: Similar structure but with the amino group on the second carbon.
1-Aminopropan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Aminopropan-1-ol: Similar structure but with the amino group on the third carbon.
Uniqueness
1-Aminopropan-1-ol–hydrogen bromide (1/1) is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon, along with the presence of hydrogen bromide. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
646517-94-4 |
|---|---|
Fórmula molecular |
C3H10BrNO |
Peso molecular |
156.02 g/mol |
Nombre IUPAC |
1-aminopropan-1-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H |
Clave InChI |
PHRKCXVSQZYAHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(N)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


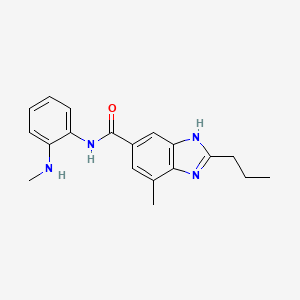
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
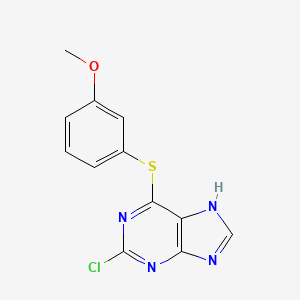
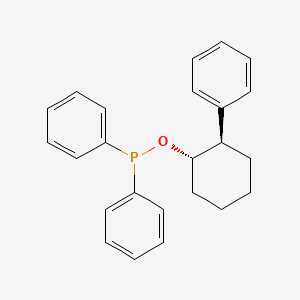
![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
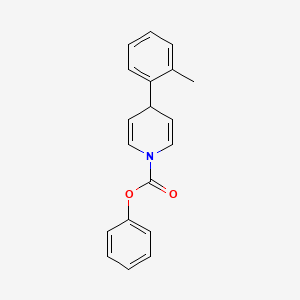
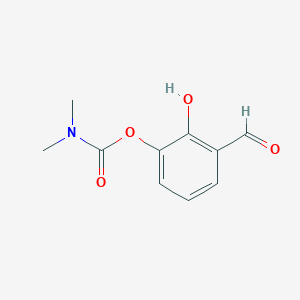
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
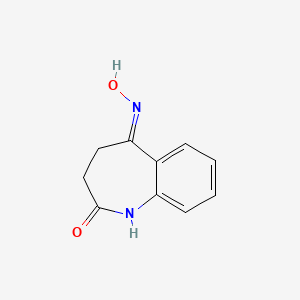
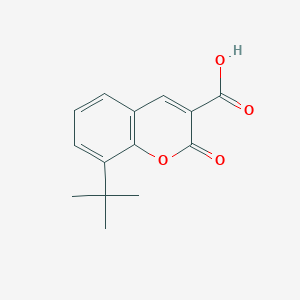
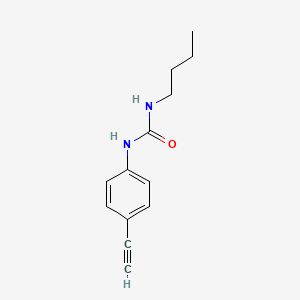
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
